Ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate
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Overview
Description
Ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound with the molecular formula C10H12O2. It is a derivative of cycloheptatriene, featuring an ethyl ester group and a methyl substituent on the cycloheptatriene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 4-methylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methylcyclohepta-2,4,6-triene-1-carboxylic acid.
Reduction: Formation of ethyl 4-methylcyclohepta-2,4,6-triene-1-methanol.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate can be compared with other similar compounds such as:
Ethyl cyclohepta-2,4,6-triene-1-carboxylate: Lacks the methyl substituent, leading to different reactivity and properties.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its chemical behavior.
Cycloheptatriene derivatives: Various derivatives with different substituents on the cycloheptatriene ring, each exhibiting unique chemical and physical properties.
Properties
CAS No. |
75862-72-5 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
ethyl 4-methylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)10-6-4-5-9(2)7-8-10/h4-8,10H,3H2,1-2H3 |
InChI Key |
FBNSVSKRNWLEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC=C(C=C1)C |
Origin of Product |
United States |
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